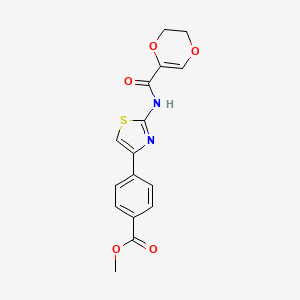

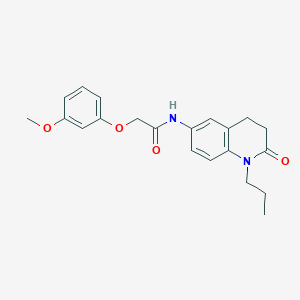

![molecular formula C17H19N7OS B2935095 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1060199-26-9](/img/structure/B2935095.png)

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a [1,2,4]triazolo[4,3-b]pyridazine ring, a cyclopropyl group, a thiophenyl group, and a piperazine ring. These groups are common in medicinal chemistry and materials science .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring. The piperazine ring could introduce some flexibility into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the triazole and piperazine rings, and the electron-rich sulfur atom in the thiophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the basic piperazine ring could enhance its solubility in water .科学的研究の応用

c-Met Kinase Inhibition

This compound has been identified as a potential inhibitor of the c-Met kinase, which plays a significant role in cancer cell growth and survival. Derivatives of the [1,2,4]triazolo[4,3-b]pyridazinone moiety have shown promising results in inhibiting this kinase, which could lead to the development of new anticancer drugs .

Anticancer Activity

The triazolopyridazine derivatives have been evaluated for their anticancer activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These compounds have demonstrated the ability to effectively inhibit the growth of these cancer cells .

DNA Intercalation

Compounds with a [1,2,4]triazolo[4,3-b]pyridazinone structure have been designed to intercalate into DNA, which is a mechanism by which some anticancer agents work. By inserting themselves between the base pairs of DNA, they can inhibit DNA replication and transcription, leading to cell death .

Molecular Docking Studies

Molecular docking studies are essential for understanding how these compounds interact with their target proteins at the molecular level. Such studies have been conducted to predict the binding modes and affinity of triazolopyridazine derivatives to the active sites of enzymes or receptors .

Cell Cycle Arrest

Research has indicated that certain derivatives can induce cell cycle arrest, which is a critical step in preventing the proliferation of cancer cells. By halting the cell cycle, these compounds can stop the division and growth of cancer cells .

Apoptosis Induction

Apoptosis, or programmed cell death, is another mechanism through which anticancer compounds exert their effects. Triazolopyridazine derivatives have been shown to induce apoptosis in cancer cells, which is a desirable outcome in cancer treatment .

作用機序

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met kinase , and those with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have been found to inhibit Mtb shikimate dehydrogenase . These proteins play crucial roles in cell signaling and biosynthesis of essential compounds, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can lead to changes in cellular processes controlled by these targets.

Biochemical Pathways

Inhibition of c-met kinase can affect cell growth and survival pathways , and inhibition of Mtb shikimate dehydrogenase can affect the biosynthesis of aromatic amino acids .

Result of Action

Inhibition of c-met kinase can lead to decreased cell growth and survival , and inhibition of Mtb shikimate dehydrogenase can lead to decreased production of aromatic amino acids .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7OS/c25-17(18-15-2-1-11-26-15)23-9-7-22(8-10-23)14-6-5-13-19-20-16(12-3-4-12)24(13)21-14/h1-2,5-6,11-12H,3-4,7-10H2,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKZYFLMDRBNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

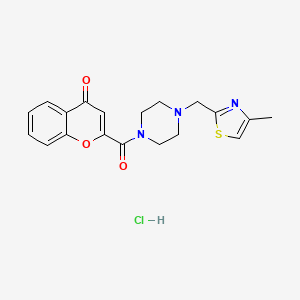

![N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2935019.png)

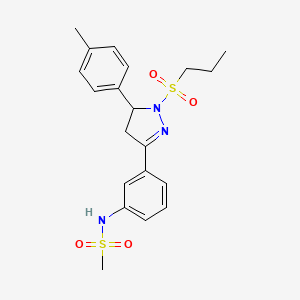

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)

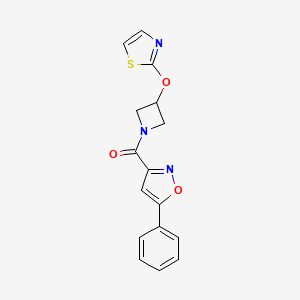

![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)

![bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid](/img/structure/B2935027.png)